Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (600 MHz, DMSO-d₆):
- δ 7.68 (d, J = 8.4 Hz, 2H): Protons on the 4-hydroxyphenyl ring (H-2'', H-6'').
- δ 6.82 (d, J = 8.4 Hz, 2H): Protons on the 4-hydroxyphenyl ring (H-3'', H-5'').
- δ 6.38 (s, 1H): H-3 of the chromenone.
- δ 5.12 (d, J = 7.2 Hz, 1H): Anomeric proton (H-1') of the oxane ring.
- δ 3.74 (s, 3H): Methyl ester protons.
¹³C NMR (150 MHz, DMSO-d₆):
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) in negative mode ([M−H]⁻ at m/z 475) reveals key fragments:
Infrared (IR) and UV-Vis Absorption Profiles
IR (KBr, cm⁻¹):
- 3420–3200 (br): O–H stretching (hydroxyl groups).
- 1705 (s): Ester C=O stretch.
- 1652 (s): Chromenone C=O stretch.
- 1603, 1512: Aromatic C=C vibrations.
UV-Vis (MeOH, λmax/nm):
- 272: π→π* transitions of the chromenone core.
- 328: n→π* transitions involving the conjugated carbonyl system.
Properties
IUPAC Name |
methyl 6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIVUWPCHRNJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of scutellarin methyl ester involves several steps. One practical method includes the selective replacement of the acetyl group at C-7 with benzyl bromide, followed by the protection of hydroxy groups at C-4’ . Another approach involves the synthesis of 6-O-methyl-scutellarein, a metabolite of scutellarin, using benzyl bromide and other reagents .
Industrial Production Methods
Industrial production methods for scutellarin methyl ester are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production, involving similar reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Scutellarin methyl ester undergoes various chemical reactions, including:
Oxidation: Scutellarin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in scutellarin methyl ester.
Substitution: Substitution reactions, such as the replacement of hydroxy groups with other functional groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include benzyl bromide, phosphoric acid, and various solvents like methanol and ethanol . Reaction conditions often involve specific pH levels and temperatures to ensure stability and high yield .
Major Products
The major products formed from these reactions include various methylated and hydroxylated derivatives of scutellarin, which retain or enhance the pharmacological properties of the parent compound .
Scientific Research Applications
Scutellarin methyl ester has a wide range of scientific research applications:
Mechanism of Action
Scutellarin methyl ester exerts its effects through various molecular targets and pathways. It modulates inflammatory signaling pathways, cytokine expression, and inhibits reactive oxygen species production . Additionally, it activates the JAK2/STAT3 signaling pathway, which plays a crucial role in mitigating cerebral ischemic damage . The compound also influences the PI3K/AKT/mTOR pathway, reducing inflammation, apoptosis, and oxidative responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substitution patterns, functional groups, and bioactivity profiles. Below is a detailed comparison based on evidence from crystallographic, spectroscopic, and bioactivity studies.
Structural Variations
Key Observations :
- Substituent Position : The 5,6-dihydroxy configuration on the chromene (target compound) vs. 5,7-dihydroxy (CHEBI:184553) alters hydrogen-bonding networks, affecting crystallinity and solubility .
- Functional Groups : Methyl carboxylate (target) vs. free carboxylic acid ( compound) influences lipophilicity (logP) and membrane permeability.
- Aromatic Substitutions : The 4-hydroxyphenyl group (target) vs. 2-methoxyphenyl ( compound) modulates electron density, impacting UV absorption and reactivity .
Spectroscopic and Crystallographic Data
Insights :
- The target compound’s 5,6-dihydroxy groups are expected to form intramolecular hydrogen bonds, stabilizing its conformation .
- Methoxy substituents () shield polar groups, reducing solubility in aqueous media .
Bioactivity and Pharmacological Profiles
highlights that structural similarities correlate with bioactivity clustering. For example:
- Antioxidant Activity: The target compound’s polyphenolic chromene core is associated with radical scavenging, comparable to flavonoids like quercetin .
- Enzyme Inhibition : Methyl carboxylate analogs may exhibit enhanced cell permeability, improving inhibition of kinases or oxidoreductases vs. carboxylic acid derivatives .
- Metabolic Stability : The morpholine-substituted analog () may resist esterase hydrolysis, prolonging half-life .
Biological Activity
Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate is a complex flavonoid compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 398.34 g/mol. It contains multiple hydroxyl groups that contribute to its biological activity through antioxidant properties and potential interactions with biological targets.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of this compound. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. Research indicates that it can reduce oxidative stress in cellular models, which is crucial for preventing various diseases associated with oxidative damage.
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests its potential use in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.
Anticancer Properties
Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. It has been found to inhibit cell proliferation in various cancer types, including breast and prostate cancer. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This property suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in oxidative stress markers in diabetic rats treated with the compound. |
| Study 2 | Showed that the compound inhibited tumor growth in xenograft models of breast cancer. |
| Study 3 | Reported neuroprotective effects in an animal model of Alzheimer's disease, improving cognitive function. |
The biological activities of this compound can be attributed to:
- Antioxidant Mechanism : The flavonoid structure allows for electron donation to free radicals, neutralizing them.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes.
- Gene Regulation : The compound affects the expression of genes involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
